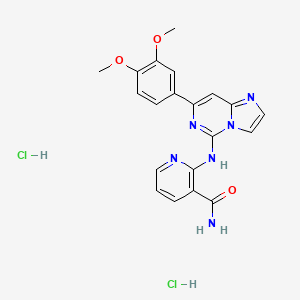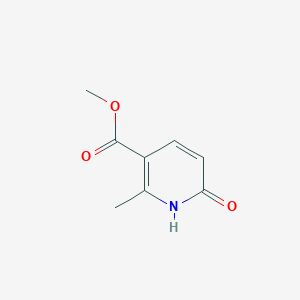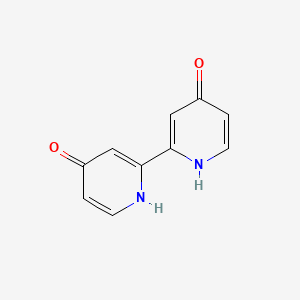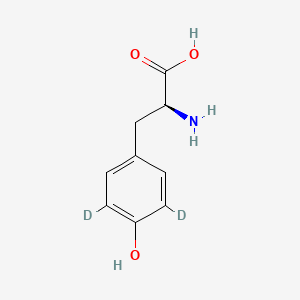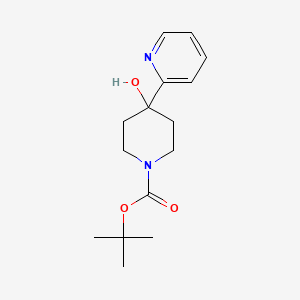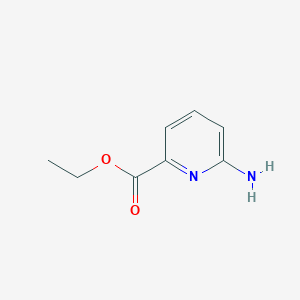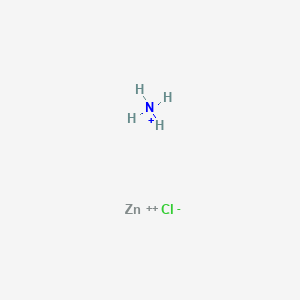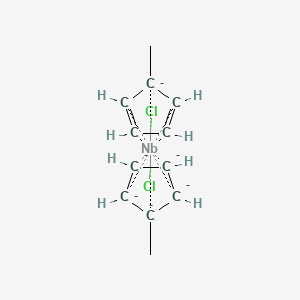![molecular formula C8H7ClN2 B1588988 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 357263-43-5](/img/structure/B1588988.png)
5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine
Vue d'ensemble
Description
5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular formula of 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine is C8H7ClN2. It has an average mass of 166.608 Da and a monoisotopic mass of 166.029770 Da . The SMILES string representation is CC1=CC(=NC2=C1NC=C2)Cl .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 315.9±37.0 °C at 760 mmHg, and a flash point of 174.2±12.1 °C . It has a molar refractivity of 46.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 123.3±3.0 cm3 .Applications De Recherche Scientifique
Cancer Therapy
- Scientific Field: Oncology
- Application Summary: 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these compounds can be used as a strategy for cancer therapy .
- Methods of Application: The specific compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results: The compound 4h, with its low molecular weight, is considered an appealing lead compound beneficial for subsequent optimization .
Diabetes Treatment
- Scientific Field: Endocrinology
- Application Summary: Pyrrolo[2,3-d]pyrimidine-based analogues, which are structurally similar to 1H-pyrrolo[2,3-b]pyridine, were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme, a potential treatment for diabetes .
- Methods of Application: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .
- Results: The compounds 5b, 6c, 7a, and 7b displayed binding affinity from -8.2 and -8.5 kcal/mol . These compounds showed exceptional percent inhibition values varying from 97.79±2.86% to 85.56±4.13% overperforming the standard (acarbose) .
Antiviral Treatment
- Scientific Field: Virology
- Application Summary: Pyrrolo[2,1-f][1,2,4]triazine derivatives, which are structurally similar to 1H-pyrrolo[2,3-b]pyridine, have been found to inhibit human norovirus RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of the virus .
- Methods of Application: The specific compound 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine (69 b) specifically inhibits human norovirus RdRp, whereas compound 4-amino-pyrrolo[2,1-f][1,2,4]triazine (69 a) inhibits both murine and human norovirus RdRp in different cell lines .
- Results: These compounds could potentially be used as antiviral agents, particularly against noroviruses .
Antibacterial Treatment
- Scientific Field: Microbiology
- Application Summary: Compounds containing a pyrrole ring, which is present in 1H-pyrrolo[2,3-b]pyridine, have been used as antibacterial agents .
- Methods of Application: Specific drugs such as Cefepim, Doripenem, and Meropenem, which contain a pyrrole ring, have been used in the treatment of bacterial infections .
- Results: These drugs have been effective in treating a variety of bacterial infections .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .
Propriétés
IUPAC Name |
5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7(9)11-6-2-3-10-8(5)6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZBSORNJHMVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452493 | |
| Record name | 5-Chloro-7-methyl-4-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine | |
CAS RN |
357263-43-5 | |
| Record name | 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-7-methyl-4-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



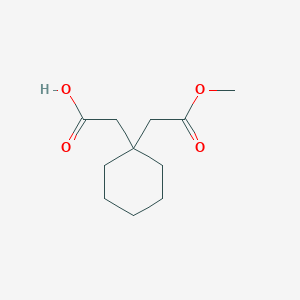
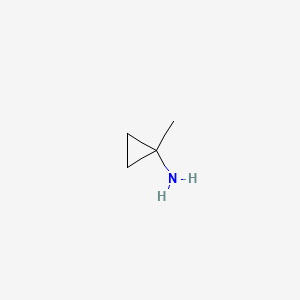
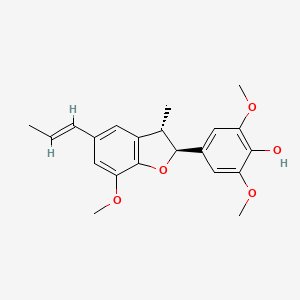
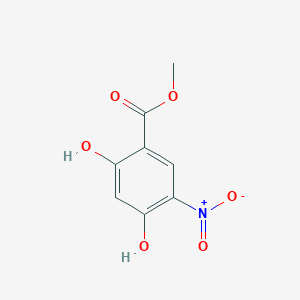
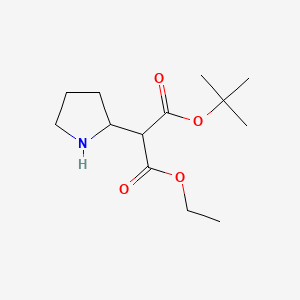
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)
